N,2-dicyclohexylacetamide
Description
N,2-Dicyclohexylacetamide (hypothetical structure inferred from nomenclature) is an organic amide derivative characterized by two cyclohexyl groups attached to the acetamide backbone. These analogs share core amide functionality but differ in substituents, which critically influence their chemical behavior and utility.
This compound’s hypothetical structure would feature a cyclohexyl group bonded to the nitrogen atom and another cyclohexyl group at the α-carbon of the acetamide moiety. Such properties are advantageous in medicinal chemistry and materials science, where solubility and interaction with macromolecules are key considerations .
Properties
IUPAC Name |
N,2-dicyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFNWIXOBCGNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-Cyclohexylacetamide
- Molecular Formula: C₈H₁₅NO
- Molecular Weight : 141.21 g/mol
- Structure : A single cyclohexyl group attached to the acetamide nitrogen.
- Applications : Primarily used as a solvent or intermediate in organic synthesis. Its simplicity limits biological activity but enhances versatility in industrial processes .
- Key Difference : Lacks the α-cyclohexyl group, reducing steric hindrance and lipophilicity compared to this compound.
N-cyclohexyl-2,2-diphenylacetamide
- Molecular Formula: C₂₀H₂₃NO
- Molecular Weight : 293.4 g/mol
- Structure : Features a cyclohexyl group on the nitrogen and two phenyl groups on the α-carbon.
- The diphenyl groups enhance binding to hydrophobic protein pockets .
- Key Difference : Replaces α-cyclohexyl with phenyl groups, altering electronic properties and biological targeting.
2-[(4,4-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide
- Molecular Formula : C₁₂H₂₄N₂O
- Molecular Weight : 212.33 g/mol
- Structure: A dimethylcyclohexylamino group at the α-position and dimethyl substitution on the amide nitrogen.
- Applications : Explored in medicinal chemistry and as a solvent. The dimethyl groups improve solubility in polar solvents .
- Key Difference: Incorporates branched cyclohexyl and dimethylamino groups, balancing lipophilicity and solubility.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications | References |
|---|---|---|---|---|---|
| N-Cyclohexylacetamide | C₈H₁₅NO | 141.21 | Cyclohexyl (N) | Solvent, synthesis | |
| N-cyclohexyl-2,2-diphenylacetamide | C₂₀H₂₃NO | 293.4 | Cyclohexyl (N), diphenyl (α) | Drug research | |
| 2-[(4,4-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide | C₁₂H₂₄N₂O | 212.33 | Dimethylcyclohexyl (α), dimethyl (N) | Medicinal chemistry, solvents |
Key Findings and Trends
Impact of Substituents: Cyclohexyl Groups: Increase lipophilicity and metabolic stability. For example, N-cyclohexyl-2,2-diphenylacetamide’s diphenyl groups enable π-π stacking in biological targets, whereas cyclohexyl groups in this compound would prioritize steric effects . Branched Alkyl Chains: Compounds like 2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide demonstrate enhanced solubility due to reduced crystallinity .
Chloroacetamides (e.g., 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide) are leveraged as herbicides, underscoring the reactivity of the chloroacetyl group .
Industrial Applications :
- Simpler analogs like N,N-Diethylacetamide (CAS 685-91-6) are widely used as polar aprotic solvents in polymer synthesis and pharmaceuticals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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